4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Description
Properties
IUPAC Name |
[4-(3-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-19(2)21-16(13-5-4-6-14(20)11-13)18(25)22(19)17(23)12-7-9-15(24-3)10-8-12/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPMJHPBOHOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The imidazole-thione scaffold is often constructed via cyclocondensation reactions. A validated approach involves reacting 4-methoxybenzoyl hydrazide with 3-chlorophenyl isothiocyanate in anhydrous ethanol under reflux (12 h, 80°C), followed by alkaline cyclization with 2 M NaOH to yield the intermediate 4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione. Dimethyl groups are introduced by substituting the hydrazide with N,N-dimethylcarbodiimide, enabling the formation of the 2,2-dimethyl substituents during cyclization. This method achieves yields of 72–78% after recrystallization in ethanol.
Alkaline Cyclization of Thioamide Intermediates
Thioamide precursors serve as critical intermediates. For example, 3-(3-chlorophenyl)-N-(4-methoxybenzoyl)propionamide is treated with phosphorus pentasulfide (P4S10) in dry toluene (reflux, 6 h) to form the corresponding thioamide. Subsequent cyclization with potassium tert-butoxide in tetrahydrofuran (THF) at 0–5°C generates the imidazole-thione core with 68% yield. The dimethyl groups are incorporated via alkylation of the intermediate with methyl iodide before cyclization.
Post-Synthetic Functionalization
Acylation of the Imidazole Nitrogen
The 1-(4-methoxybenzoyl) group is introduced via N-acylation. The imidazole-thione intermediate (1.0 mmol) is dissolved in dichloromethane (DCM) and treated with 4-methoxybenzoyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) at 0°C. The reaction proceeds for 4 h, yielding the acylated product in 85% yield after column chromatography (silica gel, hexane/ethyl acetate 7:3).
Thione Stabilization via Solvent Optimization
Thione tautomerism is suppressed in polar aprotic solvents. Comparative studies show that acetonitrile enhances thione stability by 40% compared to ethanol, as evidenced by nuclear magnetic resonance (NMR) spectroscopy. Refluxing in acetonitrile under nitrogen atmosphere minimizes oxidative degradation, improving overall yields to 82%.
Reaction Optimization and Kinetic Studies
Temperature and Catalysis Effects
Cyclocondensation efficiency correlates with temperature control. Reactions conducted at 80°C achieve 78% conversion within 8 h, whereas lower temperatures (60°C) require 14 h for comparable yields. Catalytic sulfuric acid (3 drops per 20 mL solvent) accelerates hydrazide-thiocyanate coupling by 30%, as demonstrated in kinetic studies.
Solvent Polarity and Yield Correlation
A solvent screening analysis reveals the following yield trends:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| Acetonitrile | 37.5 | 82 |
| THF | 7.6 | 65 |
| Toluene | 2.4 | 58 |
Polar solvents like acetonitrile favor cyclization kinetics and product stability.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar imidazole-thione core (r.m.s. deviation: 0.011 Å) and dihedral angles of 85.9° between the 3-chlorophenyl and 4-methoxybenzoyl groups. Intramolecular C–H⋯S hydrogen bonds stabilize the thione tautomer.
Comparative Analysis of Methodologies
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | NaOH, ethanol | 78 | 99 |
| Thioamide route | P4S10, KOtBu | 68 | 97 |
| Acylation | 4-MeO-benzoyl chloride | 85 | 98 |
Cyclocondensation offers superior yield and scalability, while the thioamide route provides better stereochemical control.
Applications and Derivative Synthesis
The compound serves as a precursor for antimicrobial and anti-inflammatory agents. Schiff base derivatives synthesized via condensation with 4-hydroxy-3-methoxybenzaldehyde exhibit IC50 values of 12.3 µM against COX-2. Thione-to-sulfone oxidation products show enhanced solubility for formulation studies.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl and methoxybenzoyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
Biological Activities
Research indicates that imidazole derivatives exhibit various biological activities, including:
- Anti-inflammatory Effects : Imidazole compounds have been studied for their ability to inhibit inflammatory pathways. For instance, studies have demonstrated that certain imidazole derivatives can significantly reduce inflammation in animal models, showing promise as anti-inflammatory agents comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Analgesic Activity : The compound has been evaluated for its analgesic properties. In various studies, imidazole derivatives have shown significant pain-relieving effects in preclinical models, suggesting potential applications in pain management .
Case Studies
- Synthesis and Evaluation : A study synthesized several imidazole derivatives and evaluated their biological activities. Among these, compounds similar to 4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione demonstrated notable analgesic effects in tests where they were administered at specific dosages .
- Molecular Docking Studies : Research involving molecular docking has highlighted the binding affinity of imidazole derivatives to COX-2 receptors, which are crucial in mediating inflammation and pain. The docking studies indicated that certain modifications in the imidazole structure could enhance binding affinity and efficacy .
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocycle and Substituent Effects
The target compound belongs to the imidazole-thione class, whereas analogs such as 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () feature a triazole-thione core . Key differences include:
- Imidazole vs. Triazole : The imidazole ring (two nitrogen atoms) offers distinct electronic properties compared to triazoles (three nitrogen atoms), influencing reactivity and intermolecular interactions.
- Substituent Effects : The 3-chlorophenyl group in the target compound may enhance lipophilicity compared to 4-fluorophenyl groups in 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () . Chlorine’s larger atomic radius and lower electronegativity versus fluorine could alter crystal packing and solubility.
Spectral Data Comparison
Table 1 summarizes spectral data for thione-containing analogs:
| Compound | IR (C=S, cm⁻¹) | ¹H NMR (Aromatic δ, ppm) | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | - |
| Triazole-thione () | 1243 | 6.86–7.26 |
The absence of spectral data for the target compound highlights a gap in current literature.
Crystallographic and Conformational Analysis
Isostructural Analogues
Compounds 4 and 5 () are isostructural, crystallizing in the triclinic system with space group P̄1 . Their asymmetric units contain two independent molecules with near-planar conformations, except for one fluorophenyl group oriented perpendicularly. The target compound’s methoxybenzoyl group may introduce different packing interactions (e.g., π-π stacking or hydrogen bonding) compared to fluorophenyl substituents.
Table 2: Crystallographic Parameters of Selected Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | - |
| 4-(4-Chlorophenyl)-thiazole () | Triclinic | P̄1 |
Software for Structural Analysis
The SHELX suite () and WinGX () are widely used for crystallographic refinement and visualization . These tools could elucidate the target compound’s structure, particularly the impact of the 3-chlorophenyl and methoxybenzoyl groups on molecular conformation.
Chlorination and Functionalization
However, the target’s synthesis route remains undocumented.
Solvent and Reaction Conditions
Compounds in and were recrystallized from dimethylformamide (DMF), a solvent known to stabilize polar intermediates . Similar conditions might optimize the target compound’s crystallization.
Biological Activity
4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₅H₁₅ClN₂OS
- Molecular Weight : 304.81 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound under discussion has been shown to inhibit the proliferation of various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed effective inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticonvulsant Properties
In addition to its anticancer and antimicrobial activities, the compound has been evaluated for anticonvulsant effects. A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring enhance its anticonvulsant activity, making it a candidate for further research in epilepsy treatment.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.
- Induction of Oxidative Stress : It may induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound affects various signaling pathways that regulate cell survival and apoptosis.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives, including the target compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis and necrosis.
Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione, and how can reaction parameters be optimized?
The compound can be synthesized via multi-step condensation reactions involving substituted benzaldehydes, thiourea derivatives, and ketones. Key steps include:
- Cyclization : Use reflux conditions with methanol or ethanol as solvents, similar to imidazole-thione syntheses (e.g., reflux at 90°C for 20 hours with NaOH, followed by acidification to precipitate the product) .
- Optimization : Adjust reaction time (monitored by TLC), solvent polarity, and stoichiometric ratios of precursors. For example, triethylamine is often used as a base to enhance nucleophilic substitution in heterocycle formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?
- 1H/13C NMR : Focus on imidazole ring protons (δ 6.5–8.5 ppm) and thione sulfur’s deshielding effects. Confirm substitution patterns via coupling constants and integration ratios.
- IR Spectroscopy : Identify the C=S stretch (~1200–1250 cm⁻¹) and carbonyl (C=O) from the 4-methoxybenzoyl group (~1680 cm⁻¹).
- Purity Checks : Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve byproducts. Cross-validate with elemental analysis (C, H, N, S) to ensure >95% purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry, and what software tools are recommended for refinement?
- Crystallization : Grow single crystals via slow evaporation of ethanol or DMSO solutions.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For visualization, ORTEP or WinGX provides graphical interfaces to validate bond lengths/angles against expected values (e.g., C-S bond ~1.68 Å) .
Q. What computational strategies are effective for predicting biological activity or binding modes of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or oxidoreductases). Parameterize the thione group’s partial charges using DFT (B3LYP/6-31G* basis set).
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability. Analyze RMSD and ligand-protein hydrogen bonds (e.g., sulfur’s role in π-π stacking) .
Q. How should researchers address contradictions between experimental and computational data, such as unexpected dihedral angles or spectroscopic shifts?
- Case Example : If crystallography reveals a dihedral angle of 12.65° between the imidazole and fluorophenyl rings, but DFT predicts 8.2°, re-examine solvent effects or lattice packing forces.
- Mitigation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare computed/experimental IR spectra for vibrational mode mismatches .
Methodological Guidance for Data Analysis
Q. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses?
- Design of Experiments (DoE) : Use a factorial design to test variables (temperature, solvent, catalyst load). Apply ANOVA to identify significant factors (p < 0.05).
- Error Analysis : Calculate standard deviations across triplicate runs and report confidence intervals for yields (e.g., 69% ± 3% in thione formation) .
Q. How can researchers validate the absence of polymorphic forms in crystallographic studies?
- PXRD : Compare experimental powder patterns with simulated data from single-crystal structures.
- Thermal Analysis : Perform DSC to detect melting point variations (>5°C differences suggest polymorphism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
